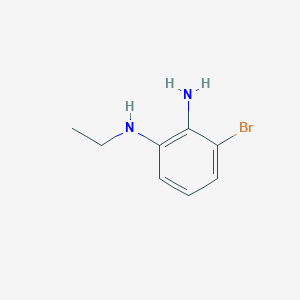![molecular formula C11H18N2O3 B13455238 tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate CAS No. 478843-29-7](/img/structure/B13455238.png)
tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate: is a chemical compound with the molecular formula C10H17NO3. It is known for its use in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group and a prop-2-yn-1-yl group, making it a versatile intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with prop-2-yn-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate serves as a valuable intermediate for the preparation of various complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology and Medicine: The compound is utilized in medicinal chemistry for the development of potential therapeutic agents. Its unique structure allows for the modification of biologically active molecules, enhancing their pharmacokinetic and pharmacodynamic properties .
Industry: In the chemical industry, this compound is employed in the production of polymers, coatings, and adhesives. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites upon enzymatic cleavage. It may also interact with enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler analog with similar reactivity but lacking the prop-2-yn-1-yl group.
tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: A related compound with two prop-2-yn-1-yl groups, offering different reactivity and applications.
tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate: Another analog with an ether linkage, providing unique chemical properties.
Uniqueness: tert-Butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate stands out due to its combination of the tert-butyl carbamate and prop-2-yn-1-yl groups. This unique structure imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications .
Propiedades
Número CAS |
478843-29-7 |
|---|---|
Fórmula molecular |
C11H18N2O3 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
tert-butyl N-[3-oxo-3-(prop-2-ynylamino)propyl]carbamate |
InChI |
InChI=1S/C11H18N2O3/c1-5-7-12-9(14)6-8-13-10(15)16-11(2,3)4/h1H,6-8H2,2-4H3,(H,12,14)(H,13,15) |
Clave InChI |
RAWDIMGGRVVQTJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(=O)NCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


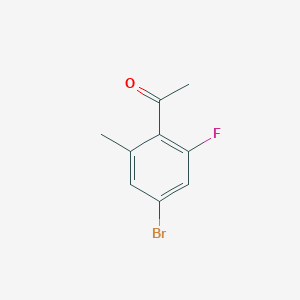
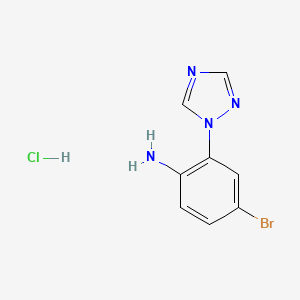
![rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13455163.png)
![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid](/img/structure/B13455171.png)
![2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide](/img/structure/B13455177.png)
![(Cyclopropylmethyl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B13455182.png)
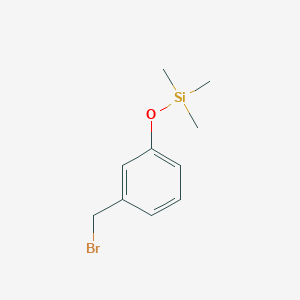
![2-[5,6-dimethoxy-1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13455184.png)
![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13455201.png)
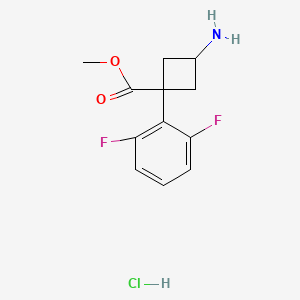
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazine dihydrochloride](/img/structure/B13455207.png)

![{4-Methyl-7-oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13455224.png)
